molecular formula C7H3Cl2IO B8763121 2-Chloro-4-iodobenzoyl chloride

2-Chloro-4-iodobenzoyl chloride

Cat. No.: B8763121
M. Wt: 300.90 g/mol
InChI Key: FTYFYADLMBVWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-iodobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Cl2IO and its molecular weight is 300.90 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H3Cl2IO

Molecular Weight

300.90 g/mol

IUPAC Name

2-chloro-4-iodobenzoyl chloride

InChI

InChI=1S/C7H3Cl2IO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H

InChI Key

FTYFYADLMBVWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 66 g of 2-chloro-4-iodo-benzoic acid (I.G.Farbenind. D.R.P. 565411 1930) in 690 ml of benzene is treated at 4° C. with 20.56 ml of thionyl chloride and 0.1 ml of dimethylformamide and the mixture is boiled at reflux under argon for 21 hrs. The reaction mixture is concentrated. Distillation of the residue at 160°/60 Pa yields 51.9 g (74%) of 2-chloro-4-iodo-benzoyl chloride as a colourless liquid.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Quantity
20.56 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-4-iodo-benzoic acid (470 mg) in thionyl chloride (6 mL) was stirred at 60° C. for 3 h. The excess thionyl chloride was removed in vacuo. The residue was washed with ether and dried to afford 2-chloro-4-iodo-benzoyl chloride (0.5 g), which was used directly in the next step where it was dissolved in 1,4-dioxane (10 mL). Phosphoryl chloride (5 mL) and IId (246 mg) were added, and the mixture was stirred at 90° C. for 1.5 h. The volatiles were removed in vacuo. The residue was partitioned between water and DCM. The organic layer was washed with sat. aq. NaHCO3, dried over NaSO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (eluent: pentane:EtOAc 10:1 to 5:1) to afford example Id7 (250 mg). LC/MS (method WXE-AB10): RT(PDA)=2.26 min; PDA/ELS purities 99%/99%; mass observed 422.0.
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

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